![molecular formula C26H26O B14515023 1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one CAS No. 63582-98-9](/img/structure/B14515023.png)
1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by its unique structure, which includes a pent-4-en-1-one backbone substituted with diphenyl and isopropylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as solid bases or acid catalysts can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It can be used in the development of new materials with specific optical or electronic properties.
作用機序
The mechanism of action of 1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a role in inflammation and immune response.
類似化合物との比較
Similar Compounds
1,5-Diphenyl-3-(2-phenylethyl)-2-pentene: Similar structure but with different substituents on the pentene backbone.
1-Phenyl-2-propanone: A simpler structure with a single phenyl ring and a propanone group.
Uniqueness
1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one is unique due to its combination of diphenyl and isopropylphenyl groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
CAS番号 |
63582-98-9 |
|---|---|
分子式 |
C26H26O |
分子量 |
354.5 g/mol |
IUPAC名 |
1,5-diphenyl-5-(2-propan-2-ylphenyl)pent-4-en-1-one |
InChI |
InChI=1S/C26H26O/c1-20(2)23-16-9-10-17-25(23)24(21-12-5-3-6-13-21)18-11-19-26(27)22-14-7-4-8-15-22/h3-10,12-18,20H,11,19H2,1-2H3 |
InChIキー |
DOVXDTIVIJEYFH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1C(=CCCC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
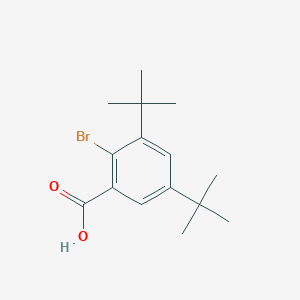
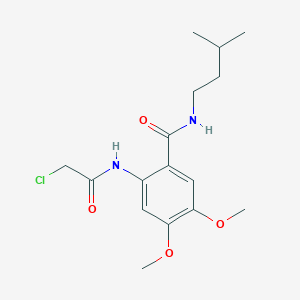
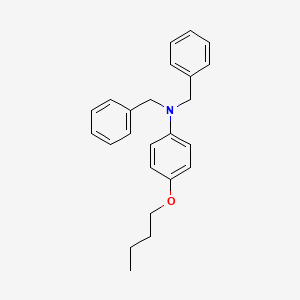
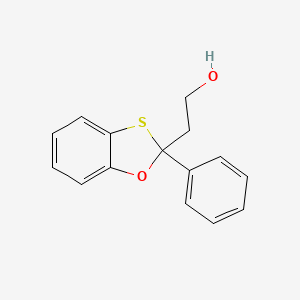
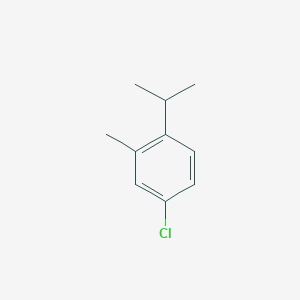
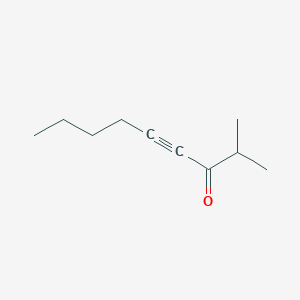
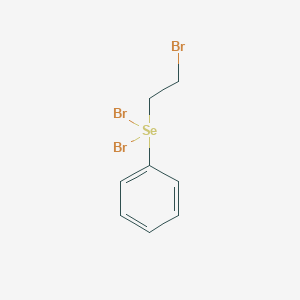
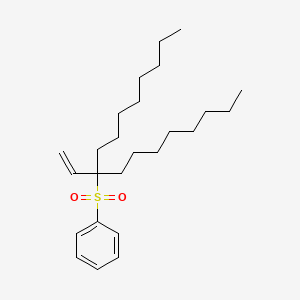
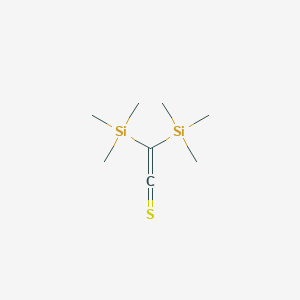
![3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B14515005.png)
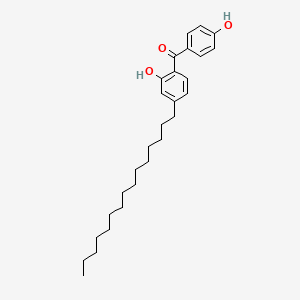
![N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14515015.png)
